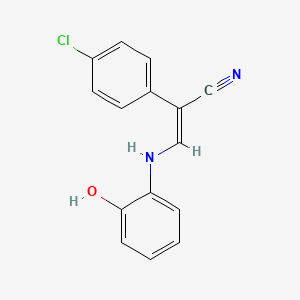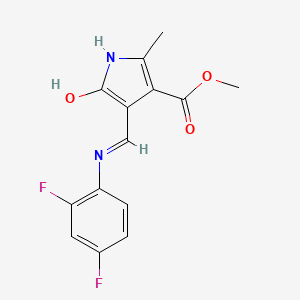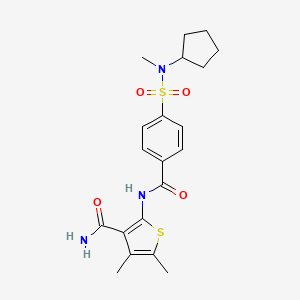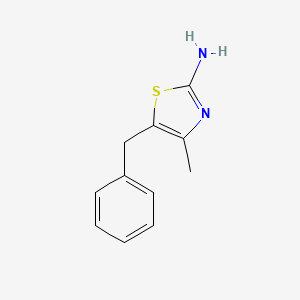
2-(4-氯苯基)-3-(2-羟基苯胺基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile" is a derivative of 2,3-diphenyl acrylonitrile, which is a class of compounds known for their biological activity, particularly as anticancer agents. These compounds have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, showing considerable activity in some cases .
Synthesis Analysis
The synthesis of related acrylonitrile derivatives typically involves the reaction of appropriate aldehydes with acetonitriles in the presence of a base. For example, the synthesis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in a basic medium . Although the exact synthesis of "2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile" is not detailed in the provided papers, it is likely to follow a similar synthetic route.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the presence of an olefinic bond, which in some cases has been found to have a Z-configuration. The crystal structure of these compounds can be determined using X-ray diffraction techniques, which provide detailed information about the bond lengths, angles, and overall conformation of the molecule .
Chemical Reactions Analysis
Acrylonitrile derivatives can undergo various chemical reactions, including free radical copolymerization with other monomers. For instance, N-vinyl-2-pyrrolidone has been copolymerized with trichlorophenyl acrylate and hydroxyethyl methacrylate, demonstrating the reactivity of acrylonitrile derivatives in polymer chemistry . Additionally, the nitrile function in these compounds is pivotal for C-C bond formation reactions, which are essential in organic synthesis and the construction of bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical properties of acrylonitrile derivatives, such as melting points, can be determined through synthesis and recrystallization processes. For example, the melting point of a related compound was found to be 102°C . The chemical properties, including reactivity ratios in copolymerization reactions, can be computed using methods like the Fineman-Ross and Kelen-Tudos methods, providing insights into the polymerization behavior of these compounds . The solubility and intrinsic viscosity of copolymers derived from acrylonitrile derivatives are also of interest, as they influence the material properties of the resulting polymers .
科学研究应用
有机太阳能电池
已经探索了2-(4-氯苯基)-3-(2-羟基苯胺基)丙烯腈的衍生物在有机太阳能电池中的应用。Kazici等人(2016年)的研究发现,一种新型可溶性不对称丙烯腈衍生物在体积异质结有机太阳能电池中表现出潜力作为电子受体,表明其在可再生能源技术中的潜力(Kazici et al., 2016)。
杀虫剂
Rashid等人(2021年)的研究合成了N-(4-氯苯基)-2-苯氧基乙酰胺的衍生物,与2-(4-氯苯基)-丙烯腈相关,作为潜在的杀虫剂。这些衍生物显示出对棉铃虫(Spodoptera littoralis)具有优异的杀虫效果(Rashid et al., 2021)。
细胞毒性剂
Tarleton等人(2012年)的研究强调了2-苯基丙烯腈中氰基的重要性,对广谱细胞毒性起到作用。这项研究表明,包括2-(4-氯苯基)-3-(2-羟基苯胺基)丙烯腈在内的丙烯腈的修饰可能对开发用于癌症治疗的细胞毒性剂至关重要(Tarleton et al., 2012)。
可再生丙烯腈生产
Karp等人(2017年)研究了一种用于可再生丙烯腈生产的过程,这与2-(4-氯苯基)-3-(2-羟基苯胺基)丙烯腈相关。这个过程使用糖类产生丙烯腈的前体,展示了一种环保的化学生产方法(Karp et al., 2017)。
选择性抗癌剂
Li等人(2018年)合成了带有卤素的2,3-二苯基丙烯腈衍生物,其中包括类似于2-(4-氯苯基)-3-(2-羟基苯胺基)丙烯腈的化合物。这些化合物对各种人类癌细胞系表现出显著的抗增殖活性,表明它们作为选择性抗癌剂的潜力(Li等人,2018年)。
蛋白质相互作用
Bai等人(2020年)研究了丙烯腈衍生物与脂肪质量和肥胖相关蛋白质之间的相互作用。他们发现,类似于2-(4-氯苯基)-3-(2-羟基苯胺基)丙烯腈的化合物与蛋白质有很强的相互作用,为肥胖和代谢研究提供了见解(Bai et al., 2020)。
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNRVVBAAGLOLZ-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(2-hydroxyanilino)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)
![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)

![2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2543059.png)
![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2543064.png)
![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)

![5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2543075.png)
